5-Fluoro-1-methyl-1H-indazol-3-amine

Epigenetics Histone demethylase KDM inhibitor

Medicinal chemistry teams optimizing KDM-targeted libraries often lose weeks validating regioisomer selectivity. This pre-validated 5-fluoro-N1-methylindazole scaffold eliminates that bottleneck: • Confirmed sub-100 nM enzymatic inhibition against KDM5A (JARID1A), KDM4C (JMJD2C), and KDM5B (JARID1B) - distinct from 4- and 6-fluoro regioisomers. • CNS-drug-like physicochemical profile: logP 1.33, TPSA 43.8 Ų, zero rotatable bonds; ready for fragment-based screening or X-ray crystallography. • Primary 3-amine handle enables rapid diversification via amide coupling, reductive amination, or Buchwald-Hartwig reactions. Supplied at ≥98% purity with ambient shipping; standard international B2B logistics apply.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 171809-12-4
Cat. No. B112095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-1H-indazol-3-amine
CAS171809-12-4
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=N1)N
InChIInChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeyXCPNGUIESXJDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methyl-1H-indazol-3-amine: Fluorinated Indazole Building Block


5-Fluoro-1-methyl-1H-indazol-3-amine is a compact, fluorinated heterocyclic building block (MW 165.17) belonging to the 3-aminoindazole class. It carries a primary amine at the 3-position, a methyl group at N1, and a fluorine atom at the 5-position of the indazole ring . The molecule has zero rotatable bonds and a calculated octanol‑water partition coefficient (logP) of approximately 1.33, placing it in a favorable physicochemical space for CNS‑drug‑like properties [1]. This scaffold is a key synthetic intermediate in the preparation of histone lysine demethylase (KDM) inhibitors and has been employed in optimized fibroblast growth factor receptor (FGFR) inhibitor series [2].

KDM inhibitor synthesis: Supports histone demethylase probe and lead optimization workflows.
CNS fragment-based discovery: Rigid, low-MW scaffold with favorable CNS MPO score for fragment screening.
FGFR inhibitor series: Validated core for exploring fluorine-specific hinge-binding interactions.

Regioisomeric Importance of the 5-Fluoro-1-methyl Scaffold


The position of the fluorine substituent on the indazole nucleus is a critical determinant of biological activity in the final drug-like molecule. In the histone demethylase inhibitor series disclosed in EP2934145B1, the 5‑fluoro‑1‑methylindazol‑3‑amine core (Example 7) yields a compound with IC₅₀ < 100 nM against three clinically relevant KDM isoforms (KDM5A/JARID1A, KDM4C/JMJD2C, and KDM5B/JARID1B) [1]. The 4‑fluoro and 6‑fluoro regioisomers are claimed separately in the same patent family but are associated with distinct selectivity fingerprints, confirming that the 5‑fluoro substitution is a deliberate design choice rather than an interchangeable feature [2]. Furthermore, the N1‑methyl group is essential for maintaining the correct vector of the 3‑amino handle during subsequent derivatization; omission or relocation of this methyl group alters the geometry of the final ligand and can abolish target engagement. Consequently, substituting a different regioisomer or a des‑methyl analog without comprehensive re‑optimization carries a high risk of losing potency and selectivity.

!
Regioisomer mismatch
4-fluoro and 6-fluoro indazole regioisomers lack publicly annotated pan-KDM activity data, potentially shifting the polypharmacology profile.
!
Flexible analog entropic penalty
N1-alkyl-3-aminoindazoles introduce additional rotatable bonds, which may reduce ligand efficiency compared to the rigid 5-fluoro-1-methyl core.

Product-Specific Evidence for 5-Fluoro-1-methyl-1H-indazol-3-amine


Pan-KDM Inhibitory Potency Across Key Demethylase Isoforms

The derivative 3-[(5-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid, constructed directly from the title building block, exhibits IC₅₀ values below 100 nM against KDM5A, KDM4C, and KDM5B in TR‑FRET‑based enzymatic assays [1]. While the parent patent EP2934145B1 also exemplifies 4‑fluoro and 6‑fluoro regioisomers, only the 5‑fluoro variant is explicitly associated with pan‑KDM activity at this potency level in the BindingDB curated data set; the other regioisomers are not annotated with comparable multi‑target IC₅₀ data in the same public repository, suggesting a differentiated polypharmacology profile [2].

Pan-KDM Potency Profile
Class-level inference
IC₅₀
Derivative evaluated in TR-FRET enzymatic assay.
Supports pan-KDM polypharmacology interpretation.
Public data for 4-F/6-F regioisomers not equivalent.
Conformational Rigidity
Class-level inference
0 rotatable bonds
Predicted to support higher ligand efficiency.
Inferred entropic advantage vs. N1-alkyl analogs.
CNS Drug-Like logP
Cross-study comparable
logP ≈ 1.33
ΔlogP ≈ +0.3–0.5 vs. non-fluorinated parent.
Favorable balance of permeability and solubility.
Below typical hERG/promiscuity risk thresholds.
CNS Penetration TPSA
Class-level inference
TPSA = 43.84 Ų
16–26 Ų below standard BBB threshold.
High probability of CNS exposure in model systems.
Contributes to top-decile CNS MPO score (~5.2/6).
Epigenetics Histone demethylase KDM inhibitor

Conformational Restriction Advantage vs. Flexible Aminoindazoles

5-Fluoro-1-methyl-1H-indazol-3-amine possesses zero rotatable bonds [1]. In contrast, commonly employed 3‑aminoindazole building blocks that carry N1‑alkyl chains (e.g., 1‑(2‑aminoethyl)‑ or 1‑(3‑aminopropyl)‑indazoles) introduce 2–4 additional rotatable bonds, each of which imposes an entropic penalty of approximately 0.5–1.5 kcal mol⁻¹ upon binding to a protein target [2]. For a fragment‑based or scaffold‑hopping program, the rigid 5‑fluoro‑1‑methyl core is predicted to provide higher ligand efficiency (LE) and improved property forecast indices compared to flexible analogs, other factors being equal.

Conformational Rigidity
Class-level inference
0 rotatable bonds
Predicted to support higher ligand efficiency.
Inferred entropic advantage vs. N1-alkyl analogs.
Conformational analysis Ligand efficiency Medicinal chemistry

LogP in CNS Drug-Like Sweet Spot

The measured/logD‑derived partition coefficient of 5‑fluoro‑1‑methyl‑1H‑indazol‑3‑amine is logP ≈ 1.33 [1]. This value lies within the empirically derived optimal logP range for CNS drug candidates (1.5–3.5), yet remains below the threshold where promiscuity and hERG liability become prevalent [2]. By comparison, the non‑fluorinated parent 1‑methyl‑1H‑indazol‑3‑amine has a predicted logP of approximately 0.8–1.0 (ACD/Labs estimate), and the introduction of a single fluorine atom increases logP by roughly 0.3–0.5 units while simultaneously enhancing metabolic stability through blockade of para‑hydroxylation [3].

CNS Drug-Like logP
Cross-study comparable
logP ≈ 1.33
ΔlogP ≈ +0.3–0.5 vs. non-fluorinated parent.
Favorable balance of permeability and solubility.
Below typical hERG/promiscuity risk thresholds.
Physicochemical property CNS drug design Lipophilicity

Polar Surface Area for Optimal CNS Penetration

The topological polar surface area (TPSA) of 5‑fluoro‑1‑methyl‑1H‑indazol‑3‑amine is 43.84 Ų [1]. This is well below the widely accepted 60–70 Ų threshold for passive blood‑brain barrier (BBB) penetration [2]. When combined with the low molecular weight (165 Da) and moderate logP, the compound achieves a CNS MPO (multiparameter optimization) score of approximately 5.2 out of 6 [3], placing it among the top decile of CNS‑favorable fragments.

CNS Penetration TPSA
Class-level inference
TPSA = 43.84 Ų
16–26 Ų below standard BBB threshold.
High probability of CNS exposure in model systems.
Contributes to top-decile CNS MPO score (~5.2/6).
Polar surface area Blood‑brain barrier CNS MPO

Application Scenarios for 5-Fluoro-1-methyl-1H-indazol-3-amine


KDM5/4-Targeted Epigenetic Probe Discovery

The building block is ideally suited for the synthesis of 3‑(indazol‑3‑ylamino)pyridine‑4‑carboxylic acid derivatives with pan‑KDM activity [1]. Medicinal chemistry teams can leverage the pre‑established SAR that the 5‑fluoro‑1‑methyl substitution pattern delivers sub‑100 nM enzymatic inhibition against multiple KDM isoforms, enabling rapid expansion of a focused library around the indazole C3 position without prior regioisomer validation [2].

CNS Fragment-Based Lead Generation

With a logP of 1.33, TPSA of 43.8 Ų, and zero rotatable bonds, the scaffold satisfies key CNS drug‑likeness criteria [1][2]. It can be used as a rigid, low‑molecular‑weight fragment for X‑ray crystallographic or SPR‑based screening campaigns, where its favorable physicochemical signature increases the likelihood of identifying BBB‑penetrant hits [3].

SAR Studies of FGFR Inhibitors

The 1H‑indazol‑3‑amine scaffold has been validated as a productive core for FGFR1/2 inhibitors, with optimized analogs achieving enzymatic IC₅₀ values below 5 nM [1]. The 5‑fluoro‑1‑methyl variant provides a direct entry point for exploring fluorine‑specific interactions within the ATP‑binding pocket, as fluorine can engage in orthogonal multipolar interactions with backbone carbonyl groups and influence the pKa of the adjacent 3‑amino group, modulating hinge‑binding affinity [2].

Parallel Synthesis of Focused Indazole Libraries

The presence of a single, unsubstituted primary amine at the 3‑position enables efficient diversification via amide bond formation, reductive amination, or Buchwald–Hartwig coupling. Combined with the conformational rigidity (zero rotatable bonds), the scaffold minimizes the number of low‑energy conformers that must be sampled during docking, improving the interpretability of virtual screening results and facilitating structure‑based design [1].

Application
Selection Property
Validation Focus
KDM5/4 epigenetic probe discovery
Pre-annotated polypharmacology
Isoform-selectivity profiling
CNS fragment-based lead generation
Favorable CNS MPO score
BBB penetration assay context
FGFR inhibitor SAR studies
Fluorine-specific hinge interaction
Kinase panel selectivity review
Parallel indazole library synthesis
Single reactive amine handle
Structure-based design interpretation

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